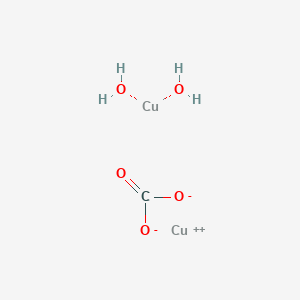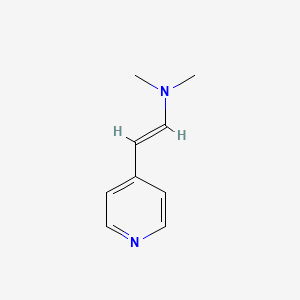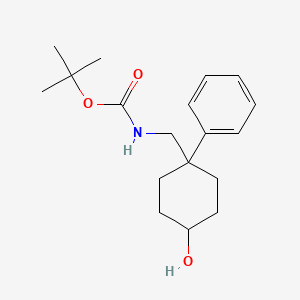
2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethanesulfonic Acid: is an organic compound classified as a sulfonic acid. It is characterized by a hydroxyl group attached to the second carbon atom of an ethane chain, with the sulfonic acid group situated at the terminal carbon position. This compound is a colorless to white crystalline solid with high water solubility . It is widely used in various industries as a surfactant, intermediate in organic synthesis, and in the production of other sulfonated compounds .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: is a complex organic compound with potential applications in medicinal chemistry. It features a quinoxaline core substituted with a nitro group, a methyl group, and a pyrrolidinylmethyl group. This compound is of interest due to its potential biological activities and applications in drug development.
Preparation Methods
2-Hydroxyethanesulfonic Acid: can be synthesized through the esterification of ethylene oxide with sulfurous acid, followed by hydrolysis . Industrial production often involves the reaction of ethylene oxide with sodium bisulfite, yielding sodium isethionate, which is then acidified to produce 2-hydroxyethanesulfonic acid .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: synthesis involves multi-step organic reactions. Typically, the quinoxaline core is constructed first, followed by nitration, methylation, and the introduction of the pyrrolidinylmethyl group through nucleophilic substitution reactions. Specific reaction conditions and reagents vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-Hydroxyethanesulfonic Acid: undergoes various chemical reactions due to its functional groups. It can participate in:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to produce sulfonic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: can undergo:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The pyrrolidinylmethyl group can be modified through nucleophilic substitution.
Cyclization: Potential for forming cyclic derivatives under specific conditions.
Scientific Research Applications
2-Hydroxyethanesulfonic Acid: is used in:
Electrochemistry: As an additive in electrolytic solutions to enhance performance properties.
Organic Synthesis: As an intermediate in the production of other sulfonated compounds.
Biological Detection: Detected using gas-liquid chromatography in biological samples.
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: is explored for:
Medicinal Chemistry:
Biological Studies: Investigated for its effects on various biological pathways and targets.
Mechanism of Action
2-Hydroxyethanesulfonic Acid: acts primarily through its sulfonic acid group, which can participate in various chemical reactions, enhancing the properties of the compounds it interacts with .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitro group and quinoxaline core are crucial for its biological activity.
Comparison with Similar Compounds
2-Hydroxyethanesulfonic Acid: is similar to other sulfonic acids like methanesulfonic acid and ethanesulfonic acid. Its unique combination of a hydroxyl group and sulfonic acid group makes it particularly versatile .
6-Methyl-7-Nitro-5-(Pyrrolidin-1-ylmethyl)-1,4-Dihydroquinoxaline-2,3-Dione: can be compared to other quinoxaline derivatives, such as 6-nitroquinoxaline-2,3-dione and 7-nitroindazole
Properties
CAS No. |
1262770-05-7 |
|---|---|
Molecular Formula |
C16H22N4O8S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-hydroxyethanesulfonic acid;6-methyl-7-nitro-5-(pyrrolidin-1-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H16N4O4.C2H6O4S/c1-8-9(7-17-4-2-3-5-17)12-10(6-11(8)18(21)22)15-13(19)14(20)16-12;3-1-2-7(4,5)6/h6H,2-5,7H2,1H3,(H,15,19)(H,16,20);3H,1-2H2,(H,4,5,6) |
InChI Key |
KFHUCRVOUVNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1CN3CCCC3)NC(=O)C(=O)N2)[N+](=O)[O-].C(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)


![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)

![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)

